N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
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Description
N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- Research demonstrates innovative methods for synthesizing isoxazole derivatives, including "N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide," highlighting the utility of these compounds in chemical synthesis and drug development. Notably, auxiliary-directed Pd-catalyzed C(sp3)-H bond activation demonstrates how such compounds can be used for selective and efficient functionalization, paving the way for the synthesis of gamma-substituted non-natural amino acids, which are critical in the development of novel pharmaceuticals (Pasunooti et al., 2015).
Potential Pharmacological Applications
- The compound's role in chemical synthesis is foundational for creating novel molecules with potential therapeutic applications. For instance, the synthesis and characterization of related isoxazole derivatives have been explored for their immunological activities, offering insights into the design of new immunosuppressive agents. This demonstrates the compound's relevance in advancing research into treatments for autoimmune diseases and understanding the molecular mechanisms underlying immunological responses (Ryng et al., 1999).
Structural and Mechanistic Studies
- Studies on isoxazole chemistry provide essential knowledge on molecular structure and reactivity, aiding in the development of compounds with specific pharmacological activities. For example, the structural analysis of isoxazole amino esters helps elucidate the steric and electronic factors influencing their reactivity and interaction with biological targets, which is crucial for drug design (Smith et al., 1991).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-7-3-10(15-20-7)13(19)17-5-9(6-17)12(18)14-11-4-8(2)21-16-11/h3-4,9H,5-6H2,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGDXYXAWRJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.